4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol
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Overview
Description
4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol is a complex organic compound with the molecular formula C24H20BrClN2O4 and a molecular weight of 515.795 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. It is primarily synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution of the bromo or chloro groups can result in various substituted derivatives.
Scientific Research Applications
4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A simpler compound with similar functional groups.
Pyrazoline derivatives: Compounds with a similar pyrazoline core structure.
Uniqueness
4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol is unique due to its complex structure and combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C24H20BrClN2O4 |
---|---|
Molecular Weight |
515.8 g/mol |
IUPAC Name |
4-bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C24H20BrClN2O4/c1-30-22-7-3-13(9-23(22)31-2)18-12-19-16-11-15(26)5-8-21(16)32-24(28(19)27-18)17-10-14(25)4-6-20(17)29/h3-11,19,24,29H,12H2,1-2H3 |
InChI Key |
WWHNLQSYMLAGRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C=CC(=C5)Br)O)OC |
Origin of Product |
United States |
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